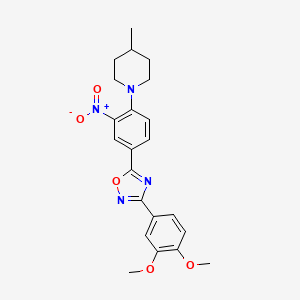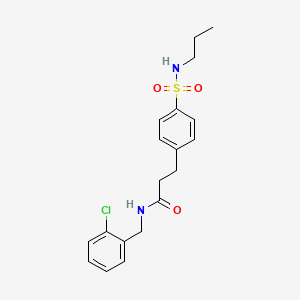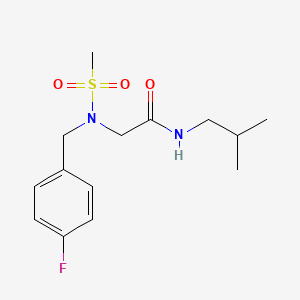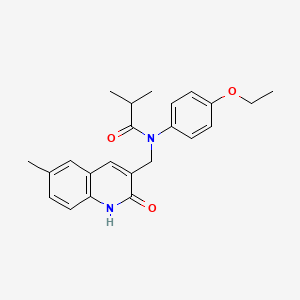
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of certain B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
作用機序
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide inhibits BTK by binding to the active site of the enzyme and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis in B-cells, leading to the suppression of tumor growth. It has also been shown to inhibit the production of cytokines and chemokines that promote tumor growth and metastasis.
実験室実験の利点と制限
One advantage of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide is its specificity for BTK, which minimizes off-target effects. However, one limitation is that it may not be effective in patients with mutations in the BTK gene or downstream signaling pathways.
将来の方向性
There are several potential future directions for the development of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors. Another area of interest is the development of biomarkers to identify patients who are most likely to respond to BTK inhibitors. Finally, there is interest in the development of next-generation BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties.
合成法
The synthesis of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide involves several steps, starting with the reaction of 2-hydroxy-8-methylquinoline with tert-butyl bromoacetate to form 2-tert-butyl-8-methylquinoline-3-carboxylic acid. This is then converted to the corresponding acid chloride, which is reacted with N-ethyl-N-(2-aminophenyl)acetamide to form the intermediate product. This is then treated with formaldehyde and hydrogen cyanide to form the final product, this compound.
科学的研究の応用
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to the suppression of tumor growth.
特性
IUPAC Name |
4-tert-butyl-N-ethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-6-26(23(28)17-10-12-20(13-11-17)24(3,4)5)15-19-14-18-9-7-8-16(2)21(18)25-22(19)27/h7-14H,6,15H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSOHMMMKBZCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione](/img/no-structure.png)




![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7710219.png)

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7710227.png)


![3,5-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710256.png)

